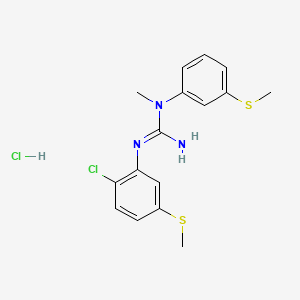

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride

Descripción general

Descripción

CNS 5161A es un antagonista no competitivo novedoso y selectivo del subconjunto de receptores de N-metil-D-aspartato (NMDA) en el cerebro de los mamíferos. Tiene una potente actividad inhibitoria en el canal iónico NMDA y es capaz de desplazar la unión de [3H] MK-801 con una Ki de 1,8 nM en preparaciones de membrana sináptica del cerebro de rata . CNS 5161A se investiga principalmente por su posible uso en el tratamiento del dolor neuropático, la migraña y las cefaleas en racimos .

Métodos De Preparación

CNS 5161A se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicos. El método de preparación implica disolver 2 mg del compuesto en 50 μL de dimetilsulfóxido (DMSO) para crear una concentración de licor madre de 40 mg/mL . El compuesto está disponible en diversas cantidades para fines de investigación, y es importante seguir las condiciones de almacenamiento recomendadas para mantener su estabilidad .

Análisis De Reacciones Químicas

CNS 5161A experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: CNS 5161A se puede reducir utilizando agentes reductores comunes para producir diferentes formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que grupos funcionales específicos son reemplazados por otros grupos en condiciones adecuadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

The compound 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses, supported by data tables and case studies where applicable.

Chemical Properties and Structure

The chemical structure of this compound includes multiple functional groups that contribute to its biological activity. It is characterized by the presence of guanidine, chlorinated aromatic rings, and methyl thio groups, which may influence its interaction with biological systems.

Molecular Formula

- Molecular Formula : C14H16ClN3S2

- Molecular Weight : 327.87 g/mol

Structural Features

- Chlorine Substituent : Enhances lipophilicity and may affect receptor binding.

- Methylthio Groups : Potentially increase the compound's reactivity and biological interactions.

Pharmacological Studies

The primary application of this compound lies in pharmacology, particularly in the development of new therapeutic agents. Its structure suggests potential activity against various diseases due to its guanidine core, which is known for its biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, a study on substituted guanidines showed significant inhibition of tumor cell proliferation in vitro. This suggests that our compound could be evaluated for similar effects against specific cancer cell lines.

Neuropharmacology

There is emerging evidence that guanidine derivatives can modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. Investigations into the neuroprotective effects of such compounds are ongoing.

Case Study: Neuroprotective Effects

In a recent study, a related guanidine compound demonstrated neuroprotective effects in models of neurodegenerative diseases. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory pathways.

Antimicrobial Activity

The presence of chlorine and sulfur groups suggests that this compound may possess antimicrobial properties. Research into similar compounds has shown effectiveness against a range of bacterial strains.

Data Table: Antimicrobial Activity of Guanidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Guanidine Derivative A | E. coli | 32 µg/mL |

| Guanidine Derivative B | S. aureus | 16 µg/mL |

| 2-(2-chloro-5-methyl...) | Not yet tested | Pending further research |

Agricultural Applications

Guanidine derivatives have also been explored for use as agrochemicals, particularly as growth regulators or antifungal agents.

Case Study: Plant Growth Regulation

A study on similar compounds revealed their potential as plant growth regulators, enhancing root development and overall plant vigor under stress conditions.

Mecanismo De Acción

CNS 5161A ejerce sus efectos bloqueando selectivamente y de forma no competitiva el canal iónico NMDA. Se une preferentemente a la forma activada del receptor NMDA, inhibiendo las acciones del glutamato. Este bloqueo evita la liberación excesiva de neurotransmisores excitatorios, lo que puede provocar daño neuronal. CNS 5161A también penetra bien en el cerebro y se puede utilizar para etiquetar selectivamente los receptores NMDA del cerebro in vivo. Una forma radiactiva de CNS 5161A se puede utilizar como agente para controlar los receptores NMDA en el cerebro humano mediante tomografía por emisión de positrones (PET).

Comparación Con Compuestos Similares

CNS 5161A es único en su alta afinidad y selectividad para el receptor NMDA. Los compuestos similares incluyen:

Gaciclidina: Otro antagonista del receptor NMDA con propiedades neuroprotectoras.

Transtorina: Un antagonista del receptor NMDA utilizado en estudios de investigación.

DL-AP5: Un agonista débil del receptor NMDA con efectos neuroprotectores.

En comparación con estos compuestos, CNS 5161A ha mostrado una potente actividad inhibitoria y un alto grado de selectividad para el receptor NMDA, lo que lo convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas.

Actividad Biológica

The compound 2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine; hydrochloride, often referred to as a guanidine derivative, has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H18ClN3S2·HCl

- Molecular Weight : 367.92 g/mol

- CAS Number : [not provided in search results]

Antimicrobial Activity

Recent studies have indicated that guanidine derivatives exhibit significant antibacterial properties. A related compound, N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine, demonstrated potent antibacterial activity against various strains of bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of ≤ 6.2 μg/ml against multiple Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

| Compound | MIC (μg/ml) | Bacterial Strains |

|---|---|---|

| Guanidine Derivative | ≤ 6.2 | MRSA, Enterococcus faecalis |

| Control (Ceftriaxone) | 0.1 | S. aureus |

The mechanism by which guanidine compounds exert their antibacterial effects is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis. The presence of the chlorinated phenyl groups may enhance membrane permeability or interfere with metabolic pathways essential for bacterial survival .

Case Study 1: Efficacy Against Resistant Strains

In a study published in Antibiotics, researchers evaluated the efficacy of various guanidine derivatives against resistant bacterial strains. The compound exhibited notable activity against strains that are typically difficult to treat, such as MRSA and other multidrug-resistant organisms. The results suggested that these compounds could be developed as potential therapeutic agents in treating resistant infections .

Case Study 2: Toxicity and Side Effects

While exploring the therapeutic potential of guanidine compounds, it is crucial to consider their toxicity profiles. A review indicated that guanidine chloride has been used therapeutically but can cause side effects such as peripheral nervous system disturbances at higher doses . This highlights the importance of dosage regulation in clinical applications.

Research Findings

A comprehensive review on the synthesis and biological activities of guanidine derivatives has shown that modifications in their chemical structure can lead to enhanced antibacterial properties. For example, substituents on the phenyl rings significantly influence their activity against specific bacterial strains .

Propiedades

IUPAC Name |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3S2.ClH/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17;/h4-10H,1-3H3,(H2,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVHYOCKPFPHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.